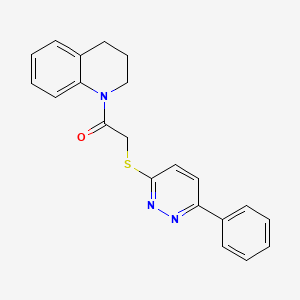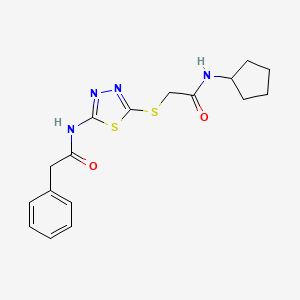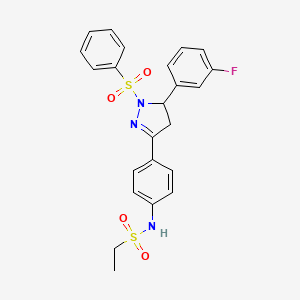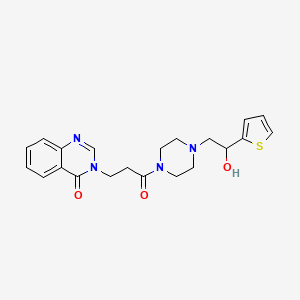
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its diverse pharmacological properties. Quinazolinones are known as "privileged" pharmacophores in drug development because of their potential anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with various reagents to introduce substituents at different positions on the quinazolinone core. For instance, 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized by reacting dithiocarbamic acid methyl ester with amines . Similarly, 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized using a green microwave-assisted process . Although the specific synthesis of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is not detailed in the provided papers, it is likely that it would follow a similar synthetic route with appropriate modifications to introduce the allyl, difluoro, and methylthio groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Raman analysis, X-ray crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . The molecular structure is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions to form new compounds. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be converted into acetamides or arylamides through reactions with acylating agents or hydrazides, respectively . The presence of reactive functional groups such as the methylthio group can also lead to further chemical transformations, as seen in the synthesis of novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazolinone core. These properties are essential for the compound's biological activity and pharmacokinetics. The antibacterial, analgesic, and anti-inflammatory activities of various quinazolinone derivatives have been evaluated, with some compounds showing significant activity . Additionally, quinazolinone derivatives with a dithiocarbamate side chain have shown antiproliferative activities against various cancer cell lines .
科学的研究の応用
Antiviral Research
Fluorinated Quinazoline Derivatives and Antiviral Activity Fluorine-containing 4-arylaminoquinazolines, specifically 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, have shown promising antiviral properties. These compounds were synthesized through intramolecular cyclizations and nucleophilic substitution reactions. Their antiviral activity was tested against viruses like monkeypox, smallpox vaccine, and ectromelia virus, indicating potential as active substances in antiviral drug development (Lipunova et al., 2012).
Analgesic and Anti-inflammatory Research
Quinazolin-4(3H)-ones with Analgesic and Anti-inflammatory Properties A range of 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and antibacterial activities. These compounds, particularly A1, A2, A3, and A4, demonstrated potent analgesic and anti-inflammatory effects, with A4 showing notable potential compared to diclofenac sodium, a common anti-inflammatory drug (Alagarsamy et al., 2003).
Antitumor Research
Quinazoline/Benzimidazole Hybrids and Antitumor Activities Quinazoline/benzimidazole hybrids were synthesized, showing significant in vitro antitumor activities against a variety of cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer. Compound 9, in particular, was noted for its appreciable anticancer activity, surpassing the known drug 5-fluorouracil (5-FU) in some cell lines (Sharma et al., 2013).
特性
IUPAC Name |
6,7-difluoro-2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c1-3-4-16-11(17)7-5-8(13)9(14)6-10(7)15-12(16)18-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCGBRBXZRTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2C(=O)N1CC=C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)
![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
